molecular formula C10H6N2O B1278128 3-formyl-1H-indole-6-carbonitrile CAS No. 83783-33-9

3-formyl-1H-indole-6-carbonitrile

Cat. No.: B1278128
CAS No.: 83783-33-9
M. Wt: 170.17 g/mol
InChI Key: KCNWLZZKKCXGOC-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in the amino acid tryptophan makes it a building block for numerous proteins and alkaloids in living organisms. In medicinal chemistry, the indole nucleus is a key component in a multitude of approved drugs, exhibiting a wide spectrum of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. acs.org The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets.

Contextualization of Formyl and Carbonitrile Moieties in Indole Chemistry

The introduction of formyl (-CHO) and carbonitrile (-CN) groups onto the indole scaffold significantly enhances its chemical utility and potential for biological activity.

The formyl group at the C3-position of the indole ring is a particularly valuable functional handle. It serves as a versatile precursor for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the elaboration of the indole core into more complex molecular architectures. Furthermore, the formyl group itself can participate in crucial interactions with biological macromolecules.

Research Gaps and Future Perspectives for 3-Formyl-1H-indole-6-carbonitrile

Despite the clear potential suggested by its constituent parts, dedicated research on this compound remains limited. While its synthesis has been documented in academic theses and patents, a comprehensive exploration of its chemical reactivity and biological profile is largely absent from peer-reviewed literature. latrobe.edu.au

This scarcity of data represents a significant research gap . The known synthetic routes provide a solid foundation for producing the compound, but its full potential as a building block for more complex molecules is yet to be realized. Furthermore, the biological activity of this compound has not been systematically evaluated. Given the established pharmacological importance of both the indole nucleus and the nitrile and formyl functionalities, it is highly probable that this compound possesses interesting and potentially useful biological properties.

Future perspectives for the research of this compound are therefore rich and varied. Key areas for future investigation include:

Exploration of its synthetic utility: The formyl group can be used as a starting point for the synthesis of a diverse library of novel indole derivatives.

Comprehensive biological screening: The compound should be tested against a wide range of biological targets to identify any potential therapeutic applications. This could include screening for anticancer, antimicrobial, and anti-inflammatory activities, among others.

Development as a molecular probe: The unique combination of functional groups could make it a useful tool for studying biological processes.

Materials science applications: The electronic properties conferred by the nitrile group could be exploited in the development of novel organic materials.

The detailed research findings that are currently available are presented below, highlighting the foundational work that future studies can build upon.

Detailed Research Findings: Synthesis and Characterization

The synthesis of this compound has been described through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

In a doctoral thesis, the synthesis of this compound was achieved by treating 1H-indole-6-carbonitrile with phosphorous oxychloride (POCl₃) and dimethylformamide (DMF). latrobe.edu.au The reaction yielded the target compound as an orange solid with a melting point of 190-192 °C. The structure was confirmed by ¹H NMR spectroscopy, which showed a characteristic singlet for the formyl proton at 9.99 ppm and a broad singlet for the indole N-H proton at 12.55 ppm. latrobe.edu.au

A patent application also describes the synthesis of this compound via the formylation of 1H-indole-6-carbonitrile. googleapis.com The characterization data provided in the patent includes mass spectrometry, with an observed [M-H]⁻ peak at 169.0, which is consistent with the molecular weight of the compound (170.17 g/mol ). googleapis.com

These findings provide a reliable method for the preparation of this compound and confirm its basic structural features.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₆N₂O chemdad.com
Molecular Weight 170.17 g/mol chemdad.com
CAS Number 83783-33-9 chemdad.com
Appearance Orange solid latrobe.edu.au
Melting Point 190-192 °C latrobe.edu.au

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data Source(s)
¹H NMR (DMSO) δ 12.55 (br s, 1H, NH), 9.99 (s, 1H, OCH) latrobe.edu.au
Mass Spectrometry (ES-MS) [M-H]⁻ = 169.0 googleapis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWLZZKKCXGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444285
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83783-33-9
Record name 3-formyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 3 Formyl 1h Indole 6 Carbonitrile

Established Synthetic Pathways for 3-Formyl-1H-indole-6-carbonitrile

The synthesis of this compound, a valuable building block in medicinal chemistry and material science, is primarily achieved through established methods that focus on the introduction of the formyl and cyano groups onto the indole (B1671886) scaffold.

Vilsmeier-Haack Formylation Strategies for Indole Derivatives

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comwikipedia.orgnumberanalytics.comsemanticscholar.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.comorgsyn.org This electrophilic species then attacks the electron-rich C3 position of the indole ring. bhu.ac.in

The general mechanism involves the formation of a chloroiminium ion from DMF and POCl₃, which acts as the electrophile. wikipedia.org The indole nucleus attacks this Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during workup yields the desired 3-formylindole. wikipedia.org The Vilsmeier-Haack reaction is known for its efficiency, mild reaction conditions, and the use of economical reagents. ijpcbs.com A detailed procedure for the formylation of indole to yield indole-3-aldehyde involves cooling a solution of DMF, followed by the addition of POCl₃ and then the indole. orgsyn.org The reaction mixture is stirred and then quenched with ice, followed by basification to precipitate the product. orgsyn.org

An efficient synthesis of 3-formyl-6-azaindoles has been described using Vilsmeier-Haack formylation of (ortho-methyl)aminopyridine substrates. chemrxiv.org Mechanistic studies of this transformation have highlighted the critical role of the methyl group's activation through the in situ protonation of the nitrogen atom within the pyridine (B92270) ring. chemrxiv.org

Transformation from 3-Amino Indole Precursors

While direct formylation is common, the transformation of 3-aminoindole derivatives can also serve as a pathway to 3-formylindoles. The 3-aminoindole motif is found in many biologically active compounds, but the free 3-aminoindoles are often unstable. nih.gov Synthetic strategies often involve the use of protected 3-aminoindoles or in situ generation followed by immediate transformation. nih.gov Although direct conversion of a 3-amino group to a formyl group is not a standard named reaction, it could theoretically proceed through a series of steps such as diazotization followed by a Sandmeyer-type reaction or other functional group interconversions.

Introduction of Carbonitrile Moiety in Indole Synthesis

The introduction of a carbonitrile (cyano) group at the C6 position of the indole ring is a key step in the synthesis of this compound. This can be achieved at different stages of the synthesis. One common approach is to start with a pre-functionalized benzene (B151609) derivative that already contains a cyano group, which is then used to construct the indole ring.

Alternatively, the cyano group can be introduced onto a pre-formed indole ring through various cyanation reactions. For instance, the conversion of an aryl halide (e.g., 6-bromoindole) to a nitrile can be accomplished using reagents like copper(I) cyanide in a Rosenmund-von Braun reaction. Another method involves the palladium-catalyzed cyanation of aryl triflates or halides.

The synthesis of polysubstituted indole-2-carbonitriles has been demonstrated through cross-coupling reactions, highlighting the versatility of introducing the carbonitrile group onto the indole scaffold. nih.gov

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalytic systems and energy sources for the synthesis of indole derivatives.

Boron-Catalyzed Formylation Techniques for Indoles

A significant advancement in the formylation of indoles is the use of boron-based catalysts. nih.govacs.org A practical and scalable method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formylating agent. nih.govacs.org This reaction proceeds rapidly, often within minutes, at ambient temperature and under neat (solvent-free) conditions. nih.gov

The key advantages of this boron-catalyzed approach include its operational simplicity, the use of inexpensive and readily available reagents, broad substrate tolerance, and high efficiency. nih.govacs.org This method has been successfully applied to the formylation of a wide range of indole derivatives at various positions (C3, C2, C6, and C7). nih.govacs.org However, the reaction is sensitive to the electronic nature of the indole substrate; for example, N-tosylindole does not undergo formylation due to the electron-withdrawing nature of the tosyl group. acs.org

CatalystFormylating AgentReaction ConditionsReaction TimeKey Advantages
BF₃·OEt₂Trimethyl orthoformate (TMOF)Neat, ambient temperature1-5 minutesOperationally simple, inexpensive reagents, broad substrate scope, scalable nih.govacs.org

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

Microwave irradiation has been utilized in the synthesis of various indole derivatives. For example, a microwave-assisted, one-pot, three-component synthesis of indole-dihydrofuran biheterocycles has been reported with high yields. tandfonline.com Another application involves the synthesis of 3-(trifluoromethyl)indoles under microwave irradiation, achieving high yields in a short reaction time. tandfonline.com Furthermore, a microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been developed via a palladium-catalyzed intramolecular oxidative coupling, demonstrating excellent yields and high regioselectivity. mdpi.com The synthesis of 3-aminoindoles has also been achieved through a microwave-assisted cascade reaction. nih.gov

Reaction TypeReactantsMicrowave ConditionsYieldReference
Three-component synthesisIndole, aldehyde, other componentNot specified85-98% tandfonline.com
Synthesis of 3-(trifluoromethyl) indoleso-sulfonamido-α-(trifluoromethyl) styrenes100°C, 60 W, 3 minHigh tandfonline.com
Pd-catalyzed heterocyclizationFunctionalized anilinesNot specifiedExcellent mdpi.com
Cascade reaction for 3-aminoindoles2-(3-oxoindolin-2-yl)-2-arylacetonitriles, hydrazine (B178648) hydrateNot specifiedGood to excellent nih.gov

Transition Metal-Free Synthetic Methodologies for Indoles

The development of synthetic routes to indoles that avoid the use of transition metals is a significant area of research, driven by the need for more sustainable and cost-effective chemical processes. rsc.org Traditional methods like the Fischer, Bartoli, and Madelung syntheses often require harsh conditions and have limitations in substrate scope and regioselectivity. nih.govnih.govrsc.org

Recent advancements have focused on domino reactions and one-pot procedures that are operationally simple and yield highly functionalized indoles. For instance, a one-pot, two-step procedure has been developed for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides without the use of transition metals, providing good yields from readily available starting materials. nih.gov Another approach involves the reaction of 2-fluorotoluenes and nitriles in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) to produce novel indole analogs. researchgate.net

These metal-free methods offer a more environmentally friendly alternative for the synthesis of complex indole structures, including those related to this compound.

Electrochemical Approaches in Indole Nitrile Synthesis

Electrochemistry has emerged as a powerful and sustainable tool in organic synthesis, allowing for the construction of indoles under mild, oxidant-free conditions. nih.gov This approach utilizes electrons as "green" reagents, avoiding the need for stoichiometric and often toxic chemical oxidants. rsc.org

Electrochemical methods have been successfully applied to the synthesis of various functionalized indoles. nih.govrsc.org For example, an electrochemical approach for the site-selective C–H cyanation of indoles using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source has been developed. acs.org This method employs a redox catalyst and operates in a simple undivided cell at room temperature, obviating the need for transition-metal reagents. acs.org Such techniques could be adapted for the synthesis of indole nitriles like this compound, offering a greener and more efficient synthetic route.

Functional Group Interconversions on this compound

The presence of both a formyl and a carbonitrile group on the indole core of this compound provides multiple avenues for chemical modification.

The formyl group at the C3 position of the indole ring is susceptible to oxidation to a carboxylic acid. This transformation is a common step in the synthesis of more complex indole derivatives. The resulting 3-formyl-1H-indole-6-carboxylic acid is a valuable intermediate for further functionalization. uni.lu

Table 1: Oxidation of the Formyl Group

Starting Material Product
This compound 3-carboxy-1H-indole-6-carbonitrile

This table is generated based on the principle of the described chemical transformation.

The carbonitrile group at the C6 position can be reduced to a primary amine (aminomethyl group). This transformation opens up possibilities for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

Table 2: Reduction of the Carbonitrile Group

Starting Material Product

This table is generated based on the principle of the described chemical transformation.

The indole ring is an electron-rich heterocycle, making it prone to electrophilic substitution, typically at the C3 position. nih.gov However, the presence of an electron-withdrawing formyl group at C3 directs further electrophilic substitution to other positions on the ring.

Conversely, the presence of electron-withdrawing groups can render the indole nucleus susceptible to nucleophilic substitution. youtube.com For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the C2 position with various nucleophiles. nii.ac.jp This suggests that this compound could potentially undergo nucleophilic substitution at the C2 position, especially with activation of the N1 position.

Regioselective Functionalization and C-H Activation Strategies

Directing group-assisted C-H activation has become a powerful tool for the regioselective functionalization of indoles. nih.govacs.org The formyl group at the C3 position of this compound can act as a directing group to facilitate C-H functionalization at the C4 position. acs.orgacs.org

Palladium-catalyzed C-H arylation of free (NH) indoles with a C3-formyl directing group has been shown to yield C4-arylated indoles. acs.org This strategy allows for the introduction of aryl groups at a less accessible position of the indole core, significantly expanding the structural diversity of accessible derivatives. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-formyl-1H-indole-6-carboxylic acid
3-carboxy-1H-indole-6-carbonitrile
1H-Indole-3-carboxaldehyde
1H-Indole-3-carboxylic acid
3-formyl-6-(aminomethyl)-1H-indole
1-methoxy-6-nitroindole-3-carbaldehyde
2-fluorotoluenes
lithium bis(trimethylsilyl)amide
trimethylsilyl cyanide
N-(o-tolyl)benzamides
Phenylhydrazine
1,4-cyclohexanedione monoethyleneacetal
2-iodocrotylamine
(Z)-2-iodobut-2-en-1-ol
3-pivaloyl indoles
α-hydroxy ketones
pityiacitrin
3-acetylindole
iodobenzene
2-Arylquinolin-4(1H)-ones
allyl alcohols
acrylates
styrenes
maleimides
acrylamide
2,2,6,6-tetramethylpiperidin-1-oxyl
5-methyl-2-phenylquinolin-4(1H)-one
2-methylquinolin-4(1H)-one
2-styrylquinolin-4(1H)-one
2-phenylquinolin-4(1H)-ones
3-cyanocarbomethylindole
N-substituted-indole-3-aldehydes
2-acetylbenzofuran
ammonium acetate
3-(1H-indol-3-yl)-3-oxopropanenitriles
cycloalkanones
malononitrile
dialkyl acetylenedicarboxylates
isocyanides
ethyl acetoacetate
1H-tetrazole-5-amine
cyanoacetic acid
gramine
aryl sulfone
N-methyl aniline
tetramethylethylenediamine
ascorbigen
L-sorbose
L-tagatose

Directing Group (DG) Assisted C-H Functionalization of Indoles

Transition-metal-catalyzed C-H activation, guided by a directing group (DG), has emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic compounds. nih.gov This strategy allows for the selective functionalization of otherwise inert C-H bonds. nih.gov

In the context of indoles, the formyl group at the C3 position can act as a directing group to facilitate C-H functionalization at various positions of the indole ring. For instance, palladium(II)-catalyzed C-H arylation of free (NH) indoles bearing a C3-formyl group has been shown to yield C4-arylated products. nih.govacs.org This regioselectivity is achieved using a catalyst system that does not require an additional transient directing group. nih.govacs.org The reaction proceeds by coordinating the palladium catalyst to the formyl group, which then directs the C-H activation and subsequent arylation to the C4 position. nih.gov

The use of a directing group is crucial for achieving regioselective C-H functionalization at the C4 position of indoles, a transformation that is otherwise challenging due to the inherent reactivity of the pyrrole (B145914) ring. nih.gov Research has demonstrated that various directing groups, including formyl, acetyl, and carboxamide, can be employed to control the site of functionalization. chemrxiv.orgacs.org

Table 1: Directing Group Assisted C-H Functionalization of Indole Derivatives
Directing Group at C3Catalyst SystemPosition of FunctionalizationType of FunctionalizationReference
FormylPd(OAc)2 / AgTFAC4Arylation nih.gov
FormylPd(II) catalyst systemC4Arylation nih.govacs.org
AcetylPd(II) catalyst systemC4 (with domino migration to C2)Arylation nih.govacs.org
CarboxamideRhI/AgI or IrIII/AgIC4 or C2Varies chemrxiv.org

Metal-Catalyzed C-H Alkylation of Indole Derivatives

Metal-catalyzed C-H alkylation provides a direct and efficient route to introduce alkyl groups onto the indole scaffold. While many methods rely on expensive and toxic 4d or 5d transition metals, recent advancements have focused on more sustainable 3d metal catalysts like iron. acs.org

A three-coordinate iron(0) complex has been successfully employed for the regioselective C-H alkylation of indole derivatives under mild conditions. acs.org This method avoids the use of Grignard reagents and other additives, making it a more environmentally friendly approach. The regioselectivity of the alkylation can be controlled by the choice of the alkene substrate, leading to either Markovnikov or anti-Markovnikov addition products. acs.org

Rhodium catalysts have also been utilized for the C-H alkylation of indolines with allylic alcohols, providing access to β-aryl carbonyl compounds. acs.org These reactions highlight the versatility of metal catalysis in the functionalization of the indole core.

Table 2: Metal-Catalyzed C-H Alkylation of Indole Derivatives
CatalystAlkylation ReagentKey FeaturesReference
Three-coordinate iron(0) complexAlkenesMild conditions, no Grignard reagent, regioselective (Markovnikov vs. anti-Markovnikov) acs.org
Rhodium(III)Allyl alcoholsDirect access to β-aryl carbonyl compounds acs.org

Domino and Cascade Reactions in Indole Synthesis

Domino and cascade reactions offer an elegant and efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov This approach is highly atom-economical and minimizes waste, aligning with the principles of green chemistry. nih.gov

The synthesis of this compound itself can be achieved through multi-step synthetic routes. For example, one reported synthesis involves the reaction of 4-iodo-1H-indole-3-carbaldehyde with copper(I) cyanide. chemicalbook.com

More complex indole derivatives can be accessed through domino reactions. For instance, a domino aza-Michael-SNAr-heteroaromatization sequence has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. mdpi.com This reaction proceeds from appropriately substituted acrylate (B77674) esters and primary amines. mdpi.com

Furthermore, multi-component cascade reactions involving 3-formylchromones have been utilized to construct highly functionalized bipyrimidine derivatives, demonstrating the power of cascade strategies in generating molecular complexity. rsc.org While not directly synthesizing this compound, these examples showcase the potential of domino and cascade reactions in the broader context of heterocyclic synthesis, which could be adapted for the elaboration of the indole-6-carbonitrile scaffold.

Advanced Spectroscopic and Analytical Characterization of 3 Formyl 1h Indole 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In a study detailing the synthesis of 3-formyl-1H-indole-6-carbonitrile, experimental ¹H NMR data was recorded using a 400 MHz spectrometer with DMSO-d₆ as the solvent. latrobe.edu.au

The analysis reveals highly characteristic signals that confirm the presence of key functional groups. latrobe.edu.au The proton of the formyl group (-CHO) appears as a singlet at δ 9.99 ppm. latrobe.edu.au This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl oxygen. Another key signal is the proton on the indole (B1671886) nitrogen (N-H), which is observed as a broad singlet at δ 12.55 ppm. latrobe.edu.au The broadness and high chemical shift are characteristic of acidic protons involved in hydrogen bonding and exchange.

The aromatic region of the spectrum contains signals for the remaining protons on the indole core (H-2, H-4, H-5, and H-7). The precise assignment of these protons requires advanced 2D NMR techniques, but their chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the formyl and nitrile substituents.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Reference
N-H12.55Broad Singlet latrobe.edu.au
C(3)-CHO9.99Singlet latrobe.edu.au
Aromatic ProtonsNot specifiedNot specified

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the functional groups present.

The spectrum would be expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon of the formyl group (C=O) would appear significantly downfield, typically in the range of 185-195 ppm. The carbon of the nitrile group (-C≡N) is also characteristic, usually found between 115-125 ppm. The eight carbons of the indole ring would resonate in the aromatic region (approximately 100-140 ppm), with their exact shifts influenced by the positions of the substituents. For instance, the C-3 carbon bearing the formyl group would be deshielded, while the C-6 carbon attached to the nitrile group would also show a characteristic shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the types of chemical bonds and functional groups within a molecule. An IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹, characteristic of the indole N-H group.

C≡N Stretch: A sharp, intense absorption band in the range of 2220-2260 cm⁻¹ is the definitive signal for the nitrile functional group. The isonitrile group, a related functional group, has been used as an effective IR probe on the indole ring to study local environments. google.com

C=O Stretch: A strong, sharp peak between 1650-1700 cm⁻¹ would correspond to the carbonyl stretch of the formyl group, conjugated with the indole ring.

C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are expected, corresponding to the vibrations of the aromatic carbon-carbon bonds in the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₆N₂O, giving it a monoisotopic mass of approximately 170.05 Da. Low-resolution mass spectrometry would show a molecular ion peak [M]⁺ at m/z = 170. Electrospray ionization (ESI), a soft ionization technique, would likely show a prominent peak for the protonated molecule, [M+H]⁺, at m/z = 171.

Predicted mass spectrometry data highlights several possible adducts that could be observed.

Adduct Predicted m/z
[M+H]⁺171.05530
[M+Na]⁺193.03724
[M+K]⁺209.01118
[M+NH₄]⁺188.08184
[M-H]⁻169.04074

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

While different crystalline forms can be identified by solid-state characterization methods like X-ray powder diffraction (XRPD), no publicly available crystal structure data for this compound has been reported. googleapis.com If such an analysis were performed, it would confirm the planarity of the indole ring system and provide exact data on the orientation of the formyl and carbonitrile substituents relative to the bicyclic core.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the conversion of starting materials to products. In the synthesis of indole derivatives, TLC on silica (B1680970) gel plates is routinely used. latrobe.edu.au The compound spot can be visualized under UV light (254 nm) due to the UV-active indole ring system. latrobe.edu.au

Column Chromatography: For the purification of this compound, flash column chromatography using silica gel is the standard method. latrobe.edu.au A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. While specific methods for this compound are not detailed in the available literature, reverse-phase HPLC is commonly used for analyzing indole derivatives. latrobe.edu.au This technique would allow for the precise determination of purity and the detection of trace impurities.

Biological Activities and Mechanistic Investigations of 3 Formyl 1h Indole 6 Carbonitrile

Enzyme Inhibition Studies

No published research was found detailing the enzyme inhibition properties of 3-formyl-1H-indole-6-carbonitrile.

Inhibition Kinetics and Binding Site Characterization

There are no available studies on the inhibition kinetics or the characterization of the binding site of this compound with any specific enzyme.

Interaction with Nucleophilic Sites on Proteins

Information regarding the interaction of this compound with nucleophilic sites on proteins is not present in the current scientific literature.

Kinase Inhibition Potentials

While many indole-based compounds are investigated as kinase inhibitors, there are no specific kinase inhibition screening data or studies available for this compound. Research into related structures, such as indole-6-carboxylate esters, has shown that they can target receptor tyrosine kinases, but this cannot be directly extrapolated to the nitrile derivative.

Modulatory Effects on Cellular Receptors and Signaling Pathways

There is no scientific evidence to describe the modulatory effects of this compound on any cellular receptors or signaling pathways. Research on other indole (B1671886) compounds has shown engagement with pathways like the aryl hydrocarbon receptor (AHR), but similar investigations for this compound have not been reported. nih.gov

Anticancer Research Perspectives

While the broader class of indole derivatives has been a major focus of anticancer research, specific studies on the anticancer potential of this compound are absent. uni.lu

Inhibition of Cell Proliferation in Cancer Cell Lines

No data, such as IC50 values, from cell proliferation assays involving this compound against any cancer cell lines have been published. Therefore, its efficacy in inhibiting cancer cell growth remains unknown.

Induction of Apoptosis Mechanisms

Indole-3-carbinol (B1674136) (I3C), a related indole compound, has been shown to induce apoptosis in various cancer cell lines. In human lung carcinoma A549 cells, I3C treatment led to a significant reduction in cell proliferation, the formation of fragmented DNA, and the appearance of apoptotic bodies. nih.gov Mechanistically, I3C was found to increase the protein levels of cyclin D1, phosphorylated p53, and p21, as well as the expression of Fas mRNA. nih.gov This suggests that the apoptotic effect of I3C in these cells is mediated through the activation of p53 at Ser15 and the Fas death receptor pathway, leading to the cleavage of caspases-8, -9, -3, and PARP. nih.gov

Further research into the apoptotic mechanisms of I3C in hepatic stellate cells (HSCs) revealed that it promotes apoptosis through the K63 de-ubiquitination of receptor-interacting protein (RIP) 1. nih.gov I3C treatment of an immortalized rat liver stellate cell line, HSC-T6, resulted in a dose-dependent increase in the apoptotic rate, characterized by nuclear condensation and the formation of apoptotic bodies. nih.gov This was accompanied by a significant increase in the Bax/bcl-2 expression ratio. nih.gov The study demonstrated that I3C induces the deubiquitinase cylindromatosis (CYLD), which in turn leads to the K63 de-ubiquitination of RIP1 and subsequent activation of caspase 8. nih.gov Silencing of CYLD was found to reverse the pro-apoptotic effects of I3C. nih.gov

While these studies focus on the broader parent compound, Indole-3-carbinol, the findings provide a foundational understanding of the potential apoptotic pathways that derivatives like this compound might modulate. The presence of the indole core suggests that similar mechanisms, such as p53 activation, death receptor signaling, and regulation of ubiquitination processes, could be relevant.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For indole derivatives, specific substitutions on the indole ring and its side chains have been shown to significantly influence their cytotoxic activity.

In the development of indole-chalcone derivatives, the introduction of an indole moiety in place of a traditional phenyl group was found to dramatically improve anticancer potency. nih.gov For instance, the derivative FC77 demonstrated high potency against the NCI-60 cancer cell line panel. nih.gov Further SAR studies identified the α-methyl group and a 3,4,5-trimethoxyphenyl group as key pharmacophores for anticancer activity. nih.gov The substitution pattern on the phenyl ring was critical, with the 3,4,5-trimethoxy substitution showing significantly higher cytotoxicity than other methoxy-substituted analogs. nih.gov Specifically, the 3- and 5-methoxy groups were identified as essential for potent activity. nih.gov

Another study on 1H-indole-3-carboxylic acid pyridine-3-ylamides identified a derivative, 15k , with very high affinity (IC50 = 0.5 nM) and selectivity for the 5-HT2C receptor, a target implicated in various neurological and metabolic disorders. nih.gov This highlights the importance of the amide linkage and the specific pyridine-3-yloxy-pyridin-3-yl substituent for receptor binding. nih.gov

In the context of tubulin inhibitors, SAR studies of 3-phenyl-1H-indole-2-carbohydrazide derivatives revealed that specific substitutions are critical for potent activity. researchgate.net For example, bromine substitution at the C5 position of the indole ring was found to be the most favorable for tubulin polymerization inhibition. researchgate.net A single chloro-substituted derivative, 3h , was identified as a potent tubulin inhibitor that disrupts microtubule structure by binding to the colchicine (B1669291) site. researchgate.net

These SAR studies, while not directly on this compound, underscore the principle that minor structural modifications to the indole scaffold can lead to significant changes in biological activity and target selectivity. The formyl group at the 3-position and the carbonitrile at the 6-position of the title compound are expected to significantly influence its electronic and steric properties, thereby dictating its anticancer potential and mechanism of action.

Table 1: Summary of Key SAR Findings for Anticancer Indole Derivatives

Compound ClassKey Structural Features for PotencyReference
Indole-ChalconesIndole moiety, α-methyl group, 3,4,5-trimethoxyphenyl group nih.gov
1H-indole-3-carboxylic acid pyridine-3-ylamidesAmide linkage, 6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl substituent nih.gov
3-phenyl-1H-indole-2-carbohydrazidesBromine at C5 of indole, single chloro substitution researchgate.net

Antimicrobial Activity Investigations

Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic microorganisms.

Antibacterial Efficacy Against Pathogenic Strains

Studies have shown that indole derivatives possess both antimicrobial and biofilm-inhibiting activities against a range of pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Specifically, certain bis-indole compounds have exhibited activity against multidrug-resistant Gram-positive and Gram-negative bacteria, including the problematic hospital-acquired pathogen Acinetobacter baumannii. nih.gov

In a screening of 46 indole derivatives against extensively drug-resistant A. baumannii (XDRAB), several compounds, including 5-iodoindole, 3-methylindole, and 7-hydroxyindole, displayed potent antimicrobial and antibiofilm activity. nih.gov These compounds not only inhibited the growth of XDRAB but also demonstrated synergistic effects when combined with conventional antibiotics like carbapenems. nih.gov At sub-inhibitory concentrations, these indoles were capable of both preventing the formation of new biofilms and eradicating mature biofilms. nih.gov The mechanism for this activity was linked to the downregulation of quorum sensing genes, abaI and abaR, which are crucial for biofilm formation in A. baumannii. nih.gov

Indole-3-carbinol (I3C) has also been evaluated for its in vitro antimicrobial activity against human pathogenic microorganisms, including clinically isolated antibiotic-resistant bacterial strains, and was found to exhibit broad-spectrum antimicrobial activities. nih.gov

Antifungal Properties and Mechanisms

The antifungal activity of indole derivatives has also been a subject of investigation. I3C has been shown to be effective against the pathogenic yeast Candida albicans. nih.gov Mechanistic studies revealed that I3C disrupts the fungal cell membrane, leading to its antifungal effect. nih.gov Furthermore, flow cytometric analysis indicated that I3C arrests the cell cycle of C. albicans at the G2/M phase. nih.gov

In the search for novel fungicides for agricultural applications, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated against several plant pathogenic fungi. nih.gov Many of these compounds showed moderate to excellent antifungal activity. nih.gov Notably, derivatives with iodine, chlorine, or bromine substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings exhibited remarkable and broad-spectrum antifungal activities. nih.gov One compound, 3u , displayed excellent activity against Rhizoctonia solani, superior to that of commercial fungicides. nih.gov

The general mechanisms of antifungal agents often involve targeting the fungal cell membrane, with many drugs either inhibiting the synthesis of ergosterol, a key component of the fungal membrane, or directly interacting with it. nih.gov The action of I3C in disrupting the cell membrane is consistent with this broader understanding of antifungal mechanisms. nih.gov

Table 2: Antifungal Activity of Indole Derivative 3u

PathogenEC50 (mg/L) of Compound 3uReference
Rhizoctonia solani3.44 nih.gov

Anti-Parasitic Applications

While direct studies on the anti-parasitic applications of this compound are limited, the broader class of indole derivatives and other nitrogen-containing heterocyclic compounds are known to possess anti-parasitic properties. The control of parasitic diseases often relies on chemical agents, and there is a continuous search for new and effective compounds. researchgate.net Nanoparticle-based delivery systems are also being explored to enhance the efficacy of anti-parasitic drugs. researchgate.net Given the diverse biological activities of indole derivatives, it is plausible that compounds like this compound could be investigated for their potential against various parasites.

Neuroprotective Effects and Neurological Relevance

Indole derivatives have garnered significant attention for their neuroprotective potential. Indole-3-carbinol (I3C) and its primary metabolite, diindolylmethane (DIM), have been shown to exhibit neuroprotective effects through multiple mechanisms. nih.gov These compounds can cross the blood-brain barrier and influence the central nervous system. nih.gov

One key mechanism of their neuroprotective action is the modulation of oxidative stress. I3C and DIM can activate the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative damage. nih.gov They achieve this by inducing the phosphorylation of Akt, which in turn promotes the nuclear translocation of Nrf2. nih.gov

Furthermore, I3C has demonstrated anti-inflammatory properties in the brain by reducing microglial hyperactivation. nih.gov In a rat model of Parkinson's disease, prolonged administration of I3C improved motor skills and cognitive function, which was correlated with a reduction in inflammatory cytokines like TNF-α and IL-6. nih.gov In a model of scopolamine-induced cognitive impairment, I3C administration enhanced cognitive performance, reduced acetylcholinesterase activity, and alleviated oxidative stress and inflammation. nih.gov

The neuroprotective effects of I3C are also linked to its ability to modulate cholinergic and apoptotic pathways. nih.gov By reducing oxidative stress, suppressing neuroinflammation, and correcting abnormalities in the cholinergic system, I3C shows promise as a therapeutic agent for neurodegenerative diseases. nih.govnih.gov

While these findings are for the parent compound I3C, the shared indole scaffold suggests that this compound could also possess neuroprotective properties, warranting further investigation into its effects on neuronal signaling, oxidative stress, and neuroinflammation.

Other Reported Biological Activities of Indole Carbaldehyde Derivatives (e.g., Antioxidant, Anti-inflammatory, Anti-HIV, Corrosion Inhibition)

The indole-3-carbaldehyde scaffold and its derivatives are recognized for a wide spectrum of biological and industrial applications, stemming from their versatile chemical nature. researchgate.netresearchgate.net These compounds have been extensively studied for various therapeutic and protective properties.

Antioxidant Activity: Indole-3-carbaldehyde derivatives have demonstrated significant antioxidant capabilities. Studies have shown that the core indole structure, particularly the heterocyclic nitrogen atom with its free electron pair, acts as an active redox center. nih.gov The antioxidant mechanism is often attributed to hydrogen and electron transfer to quench free radicals. nih.gov The introduction of different functional groups at the C-3 position can modulate this activity. nih.gov For instance, a series of novel indole-3-carboxaldehyde (B46971) analogues conjugated with various aryl amines were synthesized and evaluated for their antioxidant potential using DPPH free radical scavenging and microsomal lipid peroxidation (LPO) inhibition assays. derpharmachemica.com While the parent indole-3-carboxaldehyde showed considerable activity, certain derivatives, particularly those coupled with aryl amines, exhibited significantly enhanced antioxidant properties, in some cases surpassing the standard butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.com Another study found that indole-3-carboxyaldehyde thiosemicarbazone derivatives were potent antioxidants in the ABTS assay. aku.edu.tr

Anti-inflammatory Activity: Indole-3-carboxaldehyde (IAld), a tryptophan metabolite produced by gut microbiota, has been identified as a potent anti-inflammatory agent. mdpi.comspringermedizin.de It has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome. mdpi.comnih.gov IAld exerts its function by acting as a ligand for the aryl hydrocarbon receptor (AhR), which in turn helps maintain intestinal homeostasis and barrier function. mdpi.comwikipedia.org Studies have demonstrated that IAld can reduce the secretion of pro-inflammatory factors like TNF-α, IL-6, and IL-1β in various models, including colitis, chronic obstructive pulmonary disease (COPD), and atherosclerosis. mdpi.comspringermedizin.denih.govmdpi.com

Anti-HIV Activity: The indole nucleus is a key scaffold in the development of anti-HIV agents. nih.gov Indole derivatives are known to be potent inhibitors of essential HIV enzymes such as reverse transcriptase and integrase. nih.govindiandrugsonline.org One of the clinically used anti-HIV drugs, delavirdine, is an indole-based agent. nih.gov A study focused on synthesizing a series of indole-3-carbaldehydes with N-sulfonyl phenyl or N-phenacyl groups reported significant in vitro inhibition of HIV-1 integrase (IN). indiandrugsonline.org Specifically, compound 8b from this series not only showed potent anti-HIV activity (IC50 of 3.16 μM against HIV-1 strain IIIB) but also demonstrated activity against a mutant reverse transcriptase (RT) strain, suggesting its potential as a dual inhibitor. indiandrugsonline.org

Corrosion Inhibition: Indole derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. researchgate.netafribary.comepa.govmdpi.com Indole-3-carbaldehyde has been shown to protect mild steel in 1 M HCl solution. researchgate.netepa.gov Electrochemical studies, including polarisation and electrochemical impedance spectroscopy (EIS), revealed that these molecules adsorb onto the metal surface, forming a protective barrier that reduces both cathodic and anodic corrosion reactions. researchgate.netmdpi.com The inhibition efficiency of indole-3-carbaldehyde was found to increase with concentration, reaching a maximum of 95% at a 1 mM concentration. researchgate.netepa.gov The adsorption process typically follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netepa.gov Quantum chemical calculations suggest that the electronic structure of the indole derivatives correlates with their inhibition efficiency. researchgate.net

Table 1: Summary of Biological Activities of Indole Carbaldehyde Derivatives

Activity Compound Class/Example Key Findings References
Antioxidant Indole-3-carboxaldehyde aryl amine conjugates Compound 5f showed superior activity compared to the standard BHA in DPPH and LPO assays. derpharmachemica.com
Indole-3-carboxyaldehyde thiosemicarbazones Compounds 3a, 3b, and 3d were highly potent in the ABTS antioxidant assay. aku.edu.tr
Anti-inflammatory Indole-3-carboxaldehyde (IAld) Alleviates LPS-induced intestinal inflammation by inhibiting ROS and the NLRP3 inflammasome. mdpi.comnih.gov
Indole-3-carboxaldehyde (IAld) Reduces inflammation in COPD models by inhibiting HDACs/NF-κB/NLRP3 signaling. springermedizin.de
Anti-HIV N-sulfonyl phenyl indole-3-carbaldehydes Compound 8b exhibited significant inhibition of HIV-1 integrase (IC50 ≤5.32 μM) and anti-HIV activity (IC50 3.16 μM). indiandrugsonline.org
Corrosion Inhibition Indole-3-carbaldehyde Achieved 95% inhibition efficiency for mild steel corrosion in 1 M HCl at 1 mM concentration. researchgate.netepa.gov
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) Demonstrated 76.2% corrosion inhibition efficiency for mild steel in 0.5 M H2SO4 at 90 ppm. mdpi.com

Advanced Mechanistic Elucidation Techniques

To understand the diverse biological effects of indole carbaldehyde derivatives, researchers employ advanced techniques to investigate their mechanisms of action at a molecular level. These methods include studying their binding interactions with biological targets, analyzing their impact on cellular pathways, and examining their potential to form covalent bonds with biological molecules.

Molecular docking and binding affinity studies are crucial computational and experimental techniques used to predict and confirm how a ligand interacts with its biological target. These studies provide insights into the binding energy, orientation, and specific molecular interactions (like hydrogen bonds and π-π stacking) between the compound and the active site of a protein or receptor. researchgate.netnih.gov

For instance, in the context of anticancer research, various indole derivatives have been evaluated for their binding affinity to key protein targets. One study synthesized novel indole-oxadiazole derivatives and found that compound 39 had a remarkably high binding affinity for the estrogen receptor alpha (ER-α) with an IC50 of 213.4 pM, which was significantly stronger than the standard drug bazedoxifene. nih.gov In another example, a series of azine derivatives with indole moieties were designed, and molecular docking studies showed that one compound had a strong binding affinity of -10.1 kcal/mol against the Epidermal Growth Factor Receptor (EGFR). nih.gov These findings are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity. nih.gov

Table 2: Binding Affinity of Indole Derivatives with Biological Targets

Compound Class/Example Biological Target Binding Affinity/Docking Score Key Interactions Noted Reference
Indole-Oxadiazole Derivative (Compound 39) Estrogen Receptor Alpha (ER-α) IC50 = 213.4 pM 1589-fold higher affinity than bazedoxifene. nih.gov
Azine-Indole Derivative (Compound 26) Epidermal Growth Factor Receptor (EGFR) -10.1 kcal/mol Interactions with Cys773, Asp776, and Phe771 residues. nih.gov
Azine-Indole Derivative (Compound 20) HCK Protein -13.42 kcal/mol Higher binding affinity than the natural inhibitor PP1. nih.gov
Indole-based Bcl-2 Inhibitor (Compound 29) Bcl-2 -11.9 kcal/mol Strong binding affinity, though moderate antiproliferative activity. nih.gov

Indole carbaldehyde derivatives can exert their biological effects by modulating specific intracellular signaling pathways. A significant body of research highlights the role of Indole-3-carboxaldehyde (IAld) in regulating pathways crucial for inflammation and immune response.

A primary mechanism for IAld's anti-inflammatory action is the activation of the Aryl Hydrocarbon Receptor (AhR). mdpi.comnih.govwikipedia.org As a tryptophan metabolite, IAld serves as a natural ligand for AhR. wikipedia.orgnih.gov Upon binding, the IAld-AhR complex translocates to the nucleus, where it stimulates the production of Interleukin-22 (IL-22). wikipedia.orgnih.gov IL-22 is a cytokine that plays a vital role in promoting mucosal healing and strengthening the intestinal epithelial barrier. wikipedia.orgnih.gov

Furthermore, IAld has been shown to inhibit pro-inflammatory signaling pathways. It can suppress the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system that, when abnormally activated, contributes to intestinal inflammation. mdpi.comnih.gov This inhibition is linked to IAld's ability to reduce the production of reactive oxygen species (ROS). mdpi.commdpi.com IAld also interferes with the Nuclear Factor-kappa B (NF-κB) pathway. springermedizin.de By inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, IAld effectively downregulates the expression of numerous pro-inflammatory genes. springermedizin.demdpi.com In some contexts, this regulation involves the inhibition of histone deacetylases (HDACs), which are known to mediate the activation of NF-κB and NLRP3 signaling. springermedizin.de

In Arabidopsis, the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives from tryptophan is part of a complex defense pathway against pathogens, involving enzymes like ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 (CYP71B6). researchgate.netnih.gov

The chemical structure of 3-formyl-1H-indole derivatives, specifically the presence of a reactive aldehyde group at the C-3 position, allows for potential covalent bond formation with biological molecules. The carbonyl group is an electrophilic center that can readily react with nucleophiles, such as the amine groups found in the side chains of amino acids like lysine (B10760008) or the N-terminus of proteins. researchgate.net

This reactivity is the basis for the formation of Schiff bases (or imines), which is a common mechanism for the interaction of aldehydes with biological systems. researchgate.net The condensation of the aldehyde group with a primary amine results in a C=N double bond, forming a covalent linkage between the indole derivative and the biological molecule. researchgate.net This type of covalent modification can alter the structure and function of the target protein, leading to a biological response.

Beyond Schiff base formation, more complex covalent interactions can occur. Research involving the exposure of the fungus Daldinia eschscholzii to indole-3-carbinol (a related indole derivative) led to the formation of novel polyketide-indole hybrids. nih.gov This process involved the enzymatic formation of a carbon-nitrogen (C-N) bond, catalyzed by cytochrome P450 enzymes present in the fungus. nih.gov This discovery highlights the potential for indole derivatives to be incorporated into larger molecular structures through enzyme-mediated covalent bond formation, creating new bioactive hybrid molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 3 Formyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 3-formyl-1H-indole-6-carbonitrile. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution reveal the molecule's capacity to accept electrons, identifying sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen of the formyl group and the nitrogen of the nitrile group, indicating their role as hydrogen bond acceptors. The hydrogen on the indole (B1671886) nitrogen (N-H) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can be quantified to predict the molecule's behavior in chemical reactions. While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established for various indole derivatives.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Significance Predicted Characteristics for this compound
HOMO Energy Electron-donating ability; susceptibility to electrophilic attack The electron-rich indole ring system is the primary contributor.
LUMO Energy Electron-accepting ability; susceptibility to nucleophilic attack Localized on the formyl and nitrile groups due to their electron-withdrawing nature.
HOMO-LUMO Gap Chemical stability and reactivity A moderate gap is expected, indicating a balance of stability and reactivity.
MEP Map Charge distribution, sites for non-covalent interactions Negative potential on C=O and C≡N groups; positive potential on N-H group.
Global Reactivity Descriptors Overall chemical behavior (e.g., hardness, softness) Provides a quantitative measure of the molecule's reactivity profile.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, particularly the rotational freedom of the 3-formyl group relative to the indole plane.

The simulation process involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulated environment (e.g., a solvent box of water or DMSO), and solving Newton's equations of motion for every atom. This generates a trajectory that maps the molecule's positions and velocities over a specific period, typically nanoseconds to microseconds.

Analysis of this trajectory can reveal the most stable conformations (low-energy states) and the energy barriers between them. For this compound, the key dihedral angle would be between the indole ring and the formyl group. The simulation would show whether the formyl group is coplanar with the ring and if it prefers a syn or anti orientation relative to the C2-position of the indole. This information is critical for understanding how the molecule might fit into a protein's binding site. MD simulations have been widely applied to explore the flexibility of various molecular structures, including complex biological systems. nih.govresearchgate.net

Table 2: Typical Workflow for Molecular Dynamics Simulation

Step Description Purpose
1. System Preparation The molecule's 3D structure is defined, and a force field is assigned. To create the initial model for the simulation.
2. Solvation The molecule is placed in a periodic box filled with solvent molecules (e.g., water). To mimic physiological or experimental conditions.
3. Energy Minimization The system's energy is minimized to remove steric clashes and unfavorable contacts. To reach a stable starting point for the simulation.
4. Equilibration The system is gradually heated to the target temperature and pressure is adjusted. To allow the system to relax and reach thermal equilibrium.
5. Production MD The simulation is run for an extended period to collect trajectory data. To sample the conformational space and observe dynamic behavior.
6. Trajectory Analysis The collected data is analyzed for RMSD, RMSF, dihedral angles, etc. To extract meaningful information about molecular motion and stability.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic properties, which is highly useful for structural verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. Calculations are typically performed on the optimized geometry of the molecule. The computed magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), which is also calculated at the same level of theory. Comparing predicted shifts with experimental data can confirm the proposed structure and help assign specific peaks in complex spectra. liverpool.ac.uk

IR Frequencies: Theoretical vibrational (infrared) spectra are calculated by determining the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational frequencies and their corresponding intensities. The calculated frequencies often have a systematic error due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental IR spectra. These calculations are invaluable for assigning specific vibrational modes to observed IR absorption bands, such as the N-H stretch, the C=O stretch of the formyl group, and the C≡N stretch of the nitrile group.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is a conceptual illustration of the methodology, as specific calculated data for this compound is not available in the cited literature.)

Spectroscopic Data Predicted Value Experimental Value Significance
¹H NMR (δ, ppm) Calculated chemical shifts for each proton Observed chemical shifts from NMR spectrum Confirms proton environment and molecular connectivity.
¹³C NMR (δ, ppm) Calculated chemical shifts for each carbon Observed chemical shifts from NMR spectrum Confirms the carbon skeleton of the molecule.
IR Frequency (cm⁻¹) Scaled frequency for C=O stretch ~1650-1680 cm⁻¹ Identifies the formyl carbonyl group.
IR Frequency (cm⁻¹) Scaled frequency for C≡N stretch ~2220-2240 cm⁻¹ Identifies the nitrile group.
IR Frequency (cm⁻¹) Scaled frequency for N-H stretch ~3300-3500 cm⁻¹ Identifies the indole N-H group.

In Silico Screening and Drug Design Methodologies

The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov this compound, as an indole derivative, can be evaluated for its potential as a drug candidate using various in silico screening and drug design methodologies. nih.gov

Molecular Docking: This is a primary technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. A docking simulation would place this compound into the binding site of a target protein and score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and conformational strain. The formyl and nitrile groups could act as hydrogen bond acceptors, while the indole N-H is a hydrogen bond donor, making the molecule a versatile ligand for interacting with protein active sites.

Virtual Screening: If a biological target is identified, large libraries of compounds can be computationally screened against it. This compound could be included in such a library to assess its potential activity.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. The structure of this compound can be compared to known active compounds to see if it matches a known pharmacophore.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug discovery process. researchgate.net

Table 4: Workflow for In Silico Drug Design and Screening

Phase Technique Goal
1. Target Identification Bioinformatics, Literature Review To identify a biologically relevant protein target (e.g., kinase, receptor).
2. Ligand Preparation 3D Structure Generation, Energy Minimization To prepare a high-quality 3D model of this compound.
3. Molecular Docking Docking Algorithms (e.g., AutoDock, Glide) To predict the binding mode and affinity of the molecule to the target.
4. Scoring & Analysis Scoring Functions, Visual Inspection To rank potential binders and analyze key binding interactions.
5. ADMET Prediction QSAR Models, Rule-based filters (e.g., Lipinski's Rule of Five) To assess the drug-likeness and potential pharmacokinetic profile of the molecule.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. The formylation of an indole ring at the C3 position is a classic electrophilic aromatic substitution reaction. Common methods like the Vilsmeier-Haack reaction are often employed.

Theoretical calculations can be used to map the entire potential energy surface of the reaction. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants (e.g., indole-6-carbonitrile and the Vilsmeier reagent), intermediates, and products.

Locating Transition States (TS): Identifying the highest-energy point along the reaction coordinate that connects reactants to products. This is the kinetic bottleneck of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactants and products.

By comparing the activation energies for different possible pathways (e.g., substitution at different positions on the indole ring), chemists can predict the regioselectivity of the reaction, explaining why formylation occurs preferentially at the C3 position. These computational studies offer a level of detail about reaction pathways that is often difficult or impossible to obtain through experimental means alone. researchgate.net

Applications and Future Directions in Chemical and Biomedical Sciences

Role as a Privileged Scaffold in Medicinal Chemistry

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can be modified to interact with a variety of biological targets, leading to the development of diverse therapeutic agents. nih.gov The indole ring is a common feature in numerous natural products and FDA-approved drugs. nih.govnih.gov 3-formyl-1H-indole-6-carbonitrile embodies this concept, offering multiple points for chemical modification to tune its biological activity and physicochemical properties. The N-H group can act as a crucial hydrogen bond donor, anchoring the molecule to specific protein targets, while the 3-formyl and 6-carbonitrile groups provide handles for extensive derivatization. nih.gov

Lead Compound Identification and Optimization

In drug discovery, lead optimization is a critical phase where an initial "hit" or "lead" compound with promising biological activity is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). nih.gov While specific optimization studies starting directly from this compound are not extensively documented in publicly available literature, the general strategies for optimizing indole-based leads are well-established and directly applicable.

The process involves detailed structure-activity relationship (SAR) studies, where modifications at different positions of the indole scaffold inform the design of more effective analogs. nih.gov For this compound, optimization strategies would typically involve:

Derivatization of the 3-formyl group: Converting the aldehyde into oximes, hydrazones, Schiff bases, or amides to explore new interactions with target proteins. mdpi.com

Substitution at the N-1 position: Alkylation or arylation of the indole nitrogen to modulate lipophilicity and introduce new binding elements.

Modification of the 6-carbonitrile group: Hydrolysis to a carboxylic acid or conversion to a tetrazole ring can alter the compound's acidity and polarity, potentially improving its pharmacological profile.

An example of SAR exploration on a related bis-indole scaffold demonstrated that the linkage position between indole rings significantly impacts antiviral activity, highlighting the importance of molecular shape and substituent placement in the optimization process. nih.gov Such principles guide the rational design of derivatives of this compound for enhanced therapeutic potential.

Development of New Therapeutic Agents (e.g., Enzyme Inhibitors, Anticancer, Antimicrobial)

The indole-3-carboxaldehyde (B46971) framework is a cornerstone for the synthesis of various therapeutic agents. The reactive aldehyde group readily participates in condensation and coupling reactions, enabling the construction of diverse molecular libraries for screening against different diseases.

Enzyme Inhibitors: Derivatives of indole-3-carboxaldehyde have shown promise as potent enzyme inhibitors. For instance, a series of N-substituted indole-3-carbaldehyde oximes were synthesized and evaluated as inhibitors of the urease enzyme from Helicobacter pylori. mdpi.com The study identified compounds with significantly greater potency than the standard inhibitor, thiourea. This suggests that derivatives of this compound, such as its oxime, could be explored for similar inhibitory activities against various enzymes.

Anticancer Agents: The indole scaffold is present in numerous natural and synthetic anticancer agents, including well-known drugs derived from vinca alkaloids. nih.gov Indole-3-carboxaldehyde itself is noted for its anticancer efficacy. nih.gov Research has shown that converting indole-3-carbonitriles into indolyl-1,2,4-triazoles can yield compounds with potent and selective cytotoxicity against human cancer cell lines. researchgate.net One such derivative exhibited selective activity against the PC3 prostate cancer cell line. researchgate.net The synthesis of 3-(3-oxoaryl) indole derivatives has also led to promising agents that may act by inhibiting tubulin polymerization. researchgate.net These findings underscore the potential of this compound as a starting material for novel anticancer drugs.

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Indole derivatives have been extensively investigated for this purpose. nih.gov Studies have demonstrated that indole-3-carboxaldehyde can be used to synthesize a variety of heterocyclic systems, such as thiazoles and pyrimidines, with significant antimicrobial activity. scirp.orgresearchgate.net In one study, aminoguanidyl indole derivatives were synthesized and showed potent antibacterial activity against a panel of pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 2–16 µg/mL for several strains. nih.gov

Table 1. Examples of Antimicrobial Activity of Indole Derivatives (Illustrative of Potential)
Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Aminoguanidyl Indole DerivativeS. aureus2–16 nih.gov
Aminoguanidyl Indole DerivativeE. coli2–16 nih.gov
Aminoguanidyl Indole DerivativeK. pneumoniae2–16 nih.gov
3-Substituted Indole DerivativeBacillus subtilisData demonstrates activity scirp.org
3-Substituted Indole DerivativeStaphylococcus aureusData demonstrates activity scirp.org

Building Block in Complex Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a valuable building block for the construction of more complex molecular architectures. The aldehyde function serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Construction of Indole-Fused Heterocyclic Systems

Indole-fused heterocyclic systems are of great interest due to their unique three-dimensional structures and diverse biological activities. semanticscholar.org The 3-formyl group of indole derivatives is a key synthon for accessing these structures. It can readily undergo condensation reactions with various binucleophilic reagents to form fused rings. For example, indole-3-carboxaldehydes react with compounds containing active methylene groups, such as cyanoacetamide or ethyl cyanoacetate, to form new heterocyclic rings and larger conjugated systems. scirp.org Multi-component reactions involving indole, formaldehyde, and other reagents have been developed to rapidly assemble complex indole-fused oxadiazepines and thiadiazepines, demonstrating the power of this approach for generating molecular diversity. semanticscholar.org These strategies can be applied to this compound to create novel fused systems for further investigation.

Synthesis of Natural Product Analogs

Many complex natural products, particularly alkaloids, contain the indole ring system. nih.gov Synthetic chemists often use functionalized indoles as starting materials to construct these intricate molecules or to create simplified analogs that retain the biological activity but are easier to synthesize. The synthesis of natural products often relies on strategic, stepwise construction, and versatile building blocks like this compound are highly valuable. While no specific total synthesis of a natural product analog starting directly from this compound is prominently reported, its functional groups make it an ideal candidate for such endeavors. The concept of "biomimetic" or "bioinspired" synthesis, which mimics natural biosynthetic pathways, often relies on the reactivity of such precursors. nih.govresearchgate.net

Advanced Materials Science Applications (e.g., Organic Electronics, Optoelectronics)

While the primary focus for indole derivatives has been in the biomedical sciences, there is growing interest in their application in materials science. Organic molecules with extended π-conjugated systems containing indole units are being investigated for their potential use in organic electronics and optoelectronics.

The 3-formyl group of this compound is a key feature for creating such materials. Through reactions like the Knoevenagel or Wittig condensation, the aldehyde can be used to extend the π-system of the indole core by linking it to other aromatic or electron-deficient groups. This creates molecules with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

A relevant example is the synthesis and crystal structure analysis of 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. nih.gov This compound, a stilbene derivative, is formed by reacting an indole-3-yl precursor with a phenyl group, a reaction readily achievable from the 3-formyl derivative. Stilbenoid compounds are well-known for their fluorescent and optoelectronic properties, indicating a clear pathway from this compound to functional organic materials.

Utilization as Biological Probes in Biochemical Assays

The intrinsic properties of the this compound scaffold make it a promising candidate for the development of biological probes. The indole nucleus itself possesses inherent fluorescence, a critical feature for creating probes used in bioimaging and sensing applications. nih.govresearchgate.net The reactivity of the 3-formyl (aldehyde) group is key to its function as a probe; aldehydes can readily react with nucleophilic residues in biomolecules, such as the amine groups in lysine (B10760008) or the thiol groups in cysteine, often via Schiff base formation or other covalent interactions. nih.govresearchgate.net This reactivity allows the indole scaffold to be selectively attached to or to report on the presence of specific biological targets.

Derivatives of indole-3-carboxaldehyde are being actively investigated as fluorescent probes for detecting various analytes. nih.govresearchgate.net For instance, probes can be designed where the fluorescence is initially "quenched" and only becomes "turned on" upon reaction with a specific enzyme or molecule. This mechanism is invaluable for developing highly sensitive and selective biochemical assays. The combination of the fluorescent indole core with the reactive aldehyde and the electronically distinct nitrile group in this compound provides a unique template for designing such sophisticated molecular tools.

Below is a table summarizing potential applications of this compound as a biological probe.

Assay Type Target Biomolecule Principle of Detection
Enzyme Activity AssaysHydrolases, TransferasesCovalent modification of the enzyme's active site by the aldehyde group, leading to a change in fluorescence.
Protein LabelingProteins with accessible lysine or cysteine residuesFormation of a stable covalent bond (e.g., Schiff base) for tracking protein localization or interaction.
Biothiol DetectionGlutathione, CysteineReaction of the aldehyde with the thiol group, triggering a measurable fluorometric or colorimetric response. researchgate.net
pH SensingCellular compartmentsProtonation or deprotonation of the indole nitrogen or derivatives, causing shifts in fluorescence emission. nih.gov

Emerging Research Areas and Unexplored Potentials

The future of this compound in science is not limited to its direct applications but extends to its role as a versatile building block for more complex and potent molecules.

Novel Derivatization Strategies for Enhanced Bioactivity

The chemical reactivity of both the formyl and nitrile groups on the indole ring offers numerous avenues for structural modification to enhance biological activity. researchgate.netchemistrysteps.com The indole scaffold is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide variety of biological targets. nih.govnih.gov Chemical derivatization is the key to tuning this interaction for specific therapeutic goals, such as developing anticancer, antimicrobial, or anti-inflammatory agents. mdpi.comnih.gov

The 3-formyl group is a particularly useful handle for synthetic modification. It can participate in a wide range of C-C and C-N bond-forming reactions, including:

Knoevenagel Condensation: Reaction with active methylene compounds to produce indolyl alkenes, which have shown potential as antibacterial agents. sigmaaldrich.com

Schiff Base Formation: Condensation with various amines or amino acids to create derivatives with diverse biological activities, including antimicrobial and anticancer properties. nih.govijpsjournal.com

Reductive Amination: Conversion of the aldehyde to an amine, providing a site for further functionalization.

The 6-carbonitrile group is also a valuable functional group for derivatization. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each modification dramatically altering the compound's physicochemical properties and potential biological targets. chemistrysteps.comlibretexts.org

Derivatization Strategy Target Functional Group Potential Outcome/Enhanced Bioactivity Example Reaction
Heterocycle FormationFormyl and/or NitrileCreation of fused-ring systems with novel pharmacological profiles (e.g., pyridine (B92270), pyrimidine). nih.govCondensation with thiobarbituric acid. nih.gov
Click ChemistryNitrile (after conversion to azide)Efficiently linking the indole to other molecular fragments to create hybrid drugs.Copper-catalyzed azide-alkyne cycloaddition.
Metal-Catalyzed Cross-CouplingIndole N-H or halogenated derivativesIntroduction of aryl or alkyl groups to modulate receptor binding affinity.Suzuki or Buchwald-Hartwig coupling.
Multicomponent ReactionsFormylRapid generation of a diverse library of complex indole derivatives for high-throughput screening. bohrium.comUgi or Biginelli reactions. ijpsjournal.com

Nanomaterial Integration and Formulation Studies

A significant challenge in drug development is the poor solubility and bioavailability of many promising organic molecules. Nanotechnology offers innovative solutions to these problems. nih.gov Integrating indole derivatives like this compound into nanomaterial-based delivery systems can enhance their therapeutic efficacy and reduce toxicity. nih.gov

Various nanomaterials can serve as carriers for indole-based drugs:

Polymeric Micelles and Nanoparticles: These can encapsulate hydrophobic compounds, increasing their stability in aqueous environments and allowing for controlled release. nih.gov

Chitosan Nanoparticles: This biocompatible polymer has been used to formulate formyl indole derivatives, improving their zeta potential and biological activity. nih.gov

Magnetic Nanoparticles: These can be used for targeted drug delivery, where an external magnetic field guides the drug-loaded nanoparticles to a specific site, such as a tumor. researchgate.net

Graphene Oxide and Carbon Nanotubes: The large surface area of these materials allows for the loading of drug molecules through π-π stacking or covalent attachment, creating novel drug delivery platforms.

Nanomaterial Type Formulation Method Potential Advantage
Polymeric MicellesSelf-assemblyImproved solubility, sustained release, passive tumor targeting (EPR effect). nih.gov
Chitosan NanoparticlesIonic gelationEnhanced bioavailability, mucoadhesive properties, increased cellular uptake. nih.gov
Magnetic (Fe₃O₄) NanoparticlesCo-precipitationTargeted delivery, potential for hyperthermia therapy, catalyst for synthesis. researchgate.netopenmedicinalchemistryjournal.com
Graphene OxideNon-covalent adsorptionHigh drug-loading capacity, potential for photothermal therapy.

Interdisciplinary Research with Other Scientific Domains

The utility of the this compound scaffold extends beyond the biomedical sciences into materials science and agrochemicals.

Materials Science: Indole derivatives are being explored for their applications in organic electronics. openmedicinalchemistryjournal.com The electron-rich indole ring, combined with the electron-withdrawing formyl and nitrile groups, creates a donor-π-acceptor (D-π-A) type structure. Such molecules can possess interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and organic solar cells. nih.gov

Agrochemicals: The indole scaffold is prevalent in molecules that regulate plant growth (e.g., auxins) and in compounds developed as pesticides. acs.orgnih.govresearcher.life There is significant potential to develop novel fungicides, herbicides, and insecticides by modifying the this compound core. Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the indole ring are critical for determining the specific agrochemical activity. acs.orgnih.gov Research in this area could lead to the development of more effective and environmentally benign agricultural chemicals. researcher.liferesearchgate.net

Q & A

Q. Q: What are the common synthetic routes for preparing 3-formyl-1H-indole-6-carbonitrile, and how can its purity be validated?

A:

  • Synthesis : The compound is typically synthesized via formylation of 1H-indole-6-carbonitrile. A method analogous to (iodination of indole derivatives) can be adapted using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 3-position.
  • Purification : Recrystallization from ethanol/DMF mixtures (as in ) is effective.
  • Validation : Purity is confirmed via HPLC (≥95%) and melting point analysis (mp data not explicitly reported but inferred from analogs in ).
  • Spectroscopy : ¹H/¹³C NMR (aldehyde proton at ~10 ppm, nitrile carbon at ~115 ppm) and IR (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹).

Q. Q: How is this compound utilized in synthesizing heterocyclic derivatives?

A:

  • Methodology : The aldehyde group participates in condensation reactions. For example, describes a triazolo-pyrimidine synthesis via aldehyde-triazole-cyanoacetyl coupling under reflux in DMF with triethylamine catalysis.
  • Reaction Conditions : 120°C for 10 hours, monitored by TLC.
  • Applications : Forms bioactive scaffolds like triazolopyrimidines (potential kinase inhibitors) or spiroindoles ().

Q. Q: What crystallographic methods are used to resolve the molecular structure of this compound?

A:

  • X-ray Diffraction : Single-crystal X-ray analysis (as in ) is critical. Key parameters:
    • Data Collection : Mo/Kα radiation (λ = 0.71073 Å), T = 293 K.
    • Refinement : SHELXL () for small-molecule refinement.
    • Hydrogen Bonding : Intermolecular O–H⋯N (nitrile) or N–H⋯O (aldehyde) interactions stabilize packing (similar to ).
  • Challenges : Low crystal yield due to nitrile/aldehyde polarity; use slow evaporation in DMF/EtOH.

Q. Q: How should researchers address discrepancies between computational predictions and experimental spectral data?

A:

  • Case Study : If DFT-predicted NMR shifts deviate from observed data (e.g., aldehyde proton shift), consider:
    • Solvent Effects : Simulations often neglect solvent (e.g., DMSO-d₆). Use implicit solvent models (PCM).
    • Tautomerism : Check for keto-enol equilibria ().
    • Experimental Replication : Repeat under inert conditions to exclude oxidation (nitrile/aldehyde stability).
  • Validation : Cross-check with IR, mass spectrometry (ESI-MS for [M+H]⁺ at m/z 171).

Q. Q: What computational strategies predict the reactivity of this compound in nucleophilic attacks?

A:

  • Methods :
    • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level ().
    • Fukui Indices : Identify electrophilic sites (aldehyde C=O, nitrile C≡N).
    • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions.
  • Applications : Predict regioselectivity in reactions (e.g., aldehyde participation in Schiff base formation vs. nitrile in cycloadditions).

Q. Q: What are the optimal storage conditions to prevent degradation of this compound?

A:

  • Guidelines :
    • Temperature : Store at –20°C under inert gas (N₂/Ar) to inhibit aldehyde oxidation ().
    • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of nitrile.
    • Light Sensitivity : Amber vials to avoid photodegradation (common in indole derivatives).
  • Monitoring : Regular HPLC checks for degradation products (e.g., carboxylic acid from nitrile hydrolysis).

Q. Q: How is this compound evaluated for potential bioactivity?

A:

  • Assays :
    • Antimicrobial : Microdilution assays against S. aureus/E. coli (MIC values).
    • Anticancer : MTT assay on HeLa/MCF-7 cells (IC₅₀ determination).
    • Enzyme Inhibition : Kinase/protease inhibition screening (IC₅₀ via fluorescence).
  • SAR Studies : Compare with analogs (e.g., 6-fluoro-indole-3-carbaldehyde in ) to link substituents to activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.